3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde
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Overview
Description
Preparation Methods
The synthesis of 3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde typically involves the bromination of 5-methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions, particularly in proteomics research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom and pyridine ring may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde can be compared with similar compounds such as:
3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde: Similar structure but with the pyridine ring attached at a different position, which may affect its reactivity and binding properties.
3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde: Another structural isomer with potential differences in chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Properties
Molecular Formula |
C14H12BrNO3 |
---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
3-bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C14H12BrNO3/c1-18-13-7-11(8-17)6-12(15)14(13)19-9-10-2-4-16-5-3-10/h2-8H,9H2,1H3 |
InChI Key |
JJIOLSNDYBOKNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=NC=C2 |
Origin of Product |
United States |
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